molecular formula C6H14ClNO2 B6225646 (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride CAS No. 2770353-48-3

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride

Cat. No. B6225646
CAS RN: 2770353-48-3
M. Wt: 167.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride, also known as (3R,4S)-1-ethylpyrrolidine-3,4-diol HCl, is an organic compound which is composed of a nitrogen atom, a hydrogen atom, an oxygen atom and a chlorine atom. It is a white crystalline solid and has a melting point of 134-136°C. This compound has been studied extensively in the scientific community due to its unique properties and potential applications in the field of medicine.

Scientific Research Applications

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride has a wide range of applications in the field of scientific research. It has been used as a reagent in the synthesis of various compounds, such as 1,2,3-triazoles, 1,2,4-triazoles and 1,2,4-oxadiazoles. It has also been used in the synthesis of novel polymers and polysaccharides. Furthermore, it has been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents and analgesics.

Mechanism of Action

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride acts as a proton acceptor in the presence of an acid, such as hydrochloric acid. This allows it to form a salt with the acid, which can then be used in the synthesis of various compounds. The compound also has the ability to form hydrogen bonds with other molecules, which can be used to stabilize certain structures.
Biochemical and Physiological Effects
(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride has been studied extensively for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have anti-inflammatory and analgesic properties. In addition, it has been shown to reduce the levels of certain hormones in the body and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a wide range of syntheses. Furthermore, it is a stable compound and can be stored for long periods of time. However, there are some limitations to its use. It is a corrosive compound and can cause skin and eye irritation if not handled properly. In addition, it is a volatile compound and can easily evaporate if not stored in a sealed container.

Future Directions

The potential applications of (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride in the field of medicine are vast and diverse. Further research is needed to determine its efficacy in the treatment of various diseases, including cancer, cardiovascular disease and neurological disorders. Additionally, research is needed to determine its potential as a therapeutic agent in the treatment of inflammation and pain. Finally, further research is needed to explore its potential as a biomarker and therapeutic target for various diseases.

Synthesis Methods

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride can be synthesized through a two-step process. The first step involves the reaction of 1-ethylpyrrolidine-3,4-diol with hydrochloric acid to form the corresponding hydrochloride salt. The second step involves the recrystallization of the hydrochloride salt in methanol to obtain the pure (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form ethyl 2-hydroxyimino-3-oxobutanoate.", "Step 2: The resulting compound is reduced with sodium borohydride to form ethyl 2-amino-3-hydroxybutanoate.", "Step 3: The amino alcohol is cyclized with hydrochloric acid to form (3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride." ] }

CAS RN

2770353-48-3

Product Name

(3R,4S)-1-ethylpyrrolidine-3,4-diol hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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